2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate
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Overview
Description
2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate is a complex organic compound that belongs to the class of acridinium salts. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dibenz[c,h]acridinium compounds can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert them into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces dihydro derivatives .
Scientific Research Applications
Dibenz[c,h]acridinium compounds have a wide range of applications in scientific research:
Chemistry: Used as fluorescent probes and sensors due to their strong fluorescence properties.
Biology: Employed in bioimaging and as markers for tracking biological processes.
Medicine: Investigated for their potential use in photodynamic therapy and as diagnostic agents.
Industry: Utilized in the development of advanced materials and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism by which Dibenz[c,h]acridinium compounds exert their effects often involves interactions with molecular targets such as DNA and proteins. These interactions can lead to changes in the fluorescence properties of the compound, making them useful for detecting and monitoring biological processes. The pathways involved may include the generation of reactive oxygen species (ROS) and the induction of photochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-aryl-2,4,6-triphenylpyridinium
- N-aryl-5,6-dihydro-2,4-diphenylbenzo[h]quinolinium
- N-aryl-5,6,8,9-tetrahydro-7-phenyldibenzo[c,h]acridinium perchlorates
Uniqueness
Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate stands out due to its unique combination of photophysical properties and chemical reactivity. The presence of the trifluoromethanesulfonate group enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N.CHF3O3S/c1-23-15-19-27(20-16-23)35-33-28-13-7-5-9-24(28)17-21-30(33)32(26-11-3-2-4-12-26)31-22-18-25-10-6-8-14-29(25)34(31)35;2-1(3,4)8(5,6)7/h2-16,19-20H,17-18,21-22H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBYIJSVTZSIMZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=C3C(=C(C4=C2C5=CC=CC=C5CC4)C6=CC=CC=C6)CCC7=CC=CC=C73.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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